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Compound of Interest

4-(2-Morpholin-4-
Compound Name:
ylethoxy)benzonitrile

Cat. No.: B1274082

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar, identified by the InChl Key KQTJRPZKCNRDQC-UHFFFAOYSA-N, is a first-in-
class, orally bioavailable, competitive antagonist of the protease-activated receptor-1 (PAR-1).
[1][2] It is a synthetic analog of the natural product himbacine.[2] Developed for the secondary
prevention of atherothrombotic events, vorapaxar represents a significant advancement in
antiplatelet therapy due to its uniqgue mechanism of action, targeting thrombin-mediated platelet
activation.[1][3] This technical guide provides a comprehensive overview of vorapaxar's
properties, including its physicochemical characteristics, pharmacology, and key experimental
data.

Physicochemical Properties

Vorapaxar is a carbamate ester and a member of the pyridines, naphthofurans, and lactones.
[4] Its properties are summarized in the table below.
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Property Value Source
Molecular Formula C29H33FN204 [5]
Molecular Weight 492.59 g/mol [5]
InChi Key KQTJRPZKCNRDQC- NIA
UHFFFAOYSA-N
CAS Number 618385-01-6 [6]
PubChem CID 10077130 [41151[7]
DrugBank Accession Number DB09030 [1]
Melting Point 278 °C [5]
Water Solubility 0.000654 mg/mL [8]
logP 4.9 [8]
Pharmacology

Mechanism of Action

Vorapaxar selectively and reversibly inhibits the PAR-1 receptor, also known as the thrombin
receptor, which is highly expressed on human platelets.[1][2] Thrombin, a potent platelet
activator, cleaves the N-terminus of PAR-1, exposing a tethered ligand that auto-activates the
receptor, leading to platelet aggregation and signaling.[9] Vorapaxar acts as an orthosteric
inhibitor, binding to the ligand-binding pocket of PAR-1 and preventing its activation by
thrombin.[9] This blockade of PAR-1 inhibits thrombin-induced platelet aggregation and
thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.[1][4] Notably,
vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine
diphosphate (ADP), collagen, or thromboxane A2, nor does it impact coagulation parameters
like prothrombin time (PT) or activated partial thromboplastin time (aPTT).[2][10]

Pharmacokinetics

Vorapaxar is rapidly absorbed after oral administration and can be taken with or without food.
[2] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2J2.[2][9]
The major route of elimination is through the feces.[2]
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Parameter Value Source

Bioavailability High [3]

Time to Peak Plasma

) 1.00 - 1.75 hours [11]
Concentration (Tmax)
o Highly bound to human serum

Protein Binding ) [3]

albumin
] Hepatic, via CYP3A4 and

Metabolism [21[9]
CYP2J2

Active Metabolite M20 (monohydroxy metabolite)  [11]

Elimination Half-Life

173 - 269 hours (effective half-
life: 3-4 days; terminal

elimination half-life: 8 days)

[9]

Excretion

Primarily fecal

[2]

Pharmacodynamics

Vorapaxar demonstrates potent and dose-dependent inhibition of PAR-1 mediated platelet

aggregation.
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Parameter Value Target/Assay Source

) PAR-1 (Cell-free
Ki 8.1 nM [6][10][12][13]
assay)

Thrombin-induced
Ki 1.1 nM calcium transient in [12]
HCASMC

Thrombin-stimulated
) thymidine
Ki 13 nM ) o [12]
incorporation in

HCASMC

Thrombin-induced
IC50 47 nM ] [10][12]
platelet aggregation

haTRAP-induced
IC50 25 nM _ [10][12]
platelet aggregation

haTRAP-induced
calcium mobilization in

IC50 0.064 uM [10]
HEK?293 cells

expressing PAR1

Key Experimental Data and Protocols
In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of vorapaxar on platelet aggregation induced by a
PAR-1 agonist.

Methodology:

e Blood Collection: Whole blood is collected from healthy human donors into tubes containing
3.2% sodium citrate.[14]

o Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed
(e.g., 180 x g) for 15 minutes to obtain PRP.[14] Platelet-poor plasma (PPP) is prepared by a
second centrifugation at a higher speed (e.g., 1550 x g) for 10 minutes.[14]
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o Platelet Aggregometry:

o

Platelet aggregation is measured using a light transmittance aggregometer.[14]
o PRP is pre-warmed to 37°C with a stir bar.

o A baseline light transmittance is established.

o Vorapaxar or vehicle control is added to the PRP and incubated.

o Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-
Activating Peptide (TRAP), at a final concentration of 15 pumol/L.[14]

o The change in light transmittance, which corresponds to the degree of platelet
aggregation, is recorded over time.[15]

Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the therapeutic potential of vorapaxar in a preclinical model of
pulmonary fibrosis.

Methodology:

Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-
induced fibrosis.[16][17]

¢ Induction of Fibrosis:
o Mice are anesthetized.

o Asingle intratracheal instillation of bleomycin (e.g., 1.5 U/kg body weight) is administered
to induce lung injury and subsequent fibrosis.[17] Control animals receive saline.

o Vorapaxar Administration: Vorapaxar is administered to the treatment group, typically via oral
gavage, at specified doses (e.g., 2.5, 5, or 10 mg/kg/day).

o Assessment of Fibrosis:

o At a predetermined time point (e.g., 21 days post-bleomycin), animals are euthanized.
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o Lungs are harvested for analysis.

o Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen
deposition and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scale.
[16]

o Biochemical Analysis: Lung collagen content can be quantified by measuring
hydroxyproline levels.

o Gene and Protein Expression: The expression of fibrotic markers such as fibronectin and
collagen can be assessed by gRT-PCR and Western blotting.

TRA 2°P-TIMI 50 Clinical Trial

Objective: To evaluate the efficacy and safety of vorapaxar for the secondary prevention of
atherothrombotic events in patients with a history of atherosclerosis.

Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[18][19][20]
[21]

Patient Population: 26,449 patients with a history of myocardial infarction (MI), ischemic stroke,
or peripheral arterial disease (PAD).[18][19][20][21]

Treatment: Patients were randomized to receive either vorapaxar (2.5 mg daily) or a matching
placebo, in addition to standard antiplatelet therapy (aspirin and/or a P2Y12 inhibitor).[20]

Primary Efficacy Endpoint: A composite of cardiovascular death, Ml, stroke, or urgent coronary
revascularization.[2]

Key Findings: Vorapaxar significantly reduced the primary endpoint in patients with a history of
MI or PAD.[3][9] However, it was associated with an increased risk of bleeding, including
intracranial hemorrhage, particularly in patients with a history of stroke.[3][9]

Visualizations
Signaling Pathway of PAR-1 Antagonism by Vorapaxar
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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KQTJRPZKCNRDQC-UHFFFAOYSA-N)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274082#inchi-key-kqtjrpzkcnrdgc-uhfffaoysa-n-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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